molecular formula C6H6NaO6S B589439 5-Sulfooxymethylfurfural sodium salt CAS No. 1329613-50-4

5-Sulfooxymethylfurfural sodium salt

Cat. No.: B589439
CAS No.: 1329613-50-4
M. Wt: 235.112
InChI Key: KTIGJADGAYWVKN-BVNCJLROSA-N
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Description

5-Sulfooxymethylfurfural sodium salt: is a white crystalline solid that is soluble in water. It is an important organic synthesis intermediate widely used in the chemical field. The compound has the molecular formula C6H5NaO6S and a molecular weight of 228.16 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: 5-Sulfooxymethylfurfural sodium salt is typically synthesized by reacting 5-(hydroxymethyl)furfural with sulfurous acid . This reaction can be carried out under either acidic or basic conditions. The product is then purified through crystallization .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions under controlled conditions to ensure high yield and purity. The reaction conditions are optimized to balance the reaction rate and product stability.

Chemical Reactions Analysis

Types of Reactions: 5-Sulfooxymethylfurfural sodium salt undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert it into other furan derivatives.

    Substitution: It can undergo substitution reactions where the sulfooxy group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride are used.

    Substitution: Various nucleophiles can be used for substitution reactions.

Major Products:

    Oxidation: Products include furfural derivatives.

    Reduction: Products include reduced furan compounds.

    Substitution: Products vary based on the nucleophile used.

Scientific Research Applications

5-Sulfooxymethylfurfural sodium salt has numerous applications in scientific research, including:

Comparison with Similar Compounds

  • 5-Hydroxymethylfurfural
  • Furfural
  • 2,5-Furandicarboxylic acid

Comparison: 5-Sulfooxymethylfurfural sodium salt is unique due to its sulfooxy group, which imparts distinct chemical reactivity and biological properties compared to its analogs.

Properties

IUPAC Name

sodium;(5-formylfuran-2-yl)methyl sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6O6S.Na/c7-3-5-1-2-6(12-5)4-11-13(8,9)10;/h1-3H,4H2,(H,8,9,10);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTRGQDPJPVHDGB-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC(=C1)C=O)COS(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5NaO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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